molecular formula C9H9NO2 B8794541 p-Allylnitrobenzene CAS No. 53483-17-3

p-Allylnitrobenzene

Cat. No. B8794541
M. Wt: 163.17 g/mol
InChI Key: UCHCAUUKJXSNAT-UHFFFAOYSA-N
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Patent
US06284894B1

Procedure details

To a solution of t-butylnitrite (535 μl, 4.5 mmol) and allyl bromide (3.9 ml, 45.0 mmol) in CH3CN (30 ml), 4-nitroaniline (414 mg, 3.0 mmol) was added during 20 minutes, while maintaining the temperature of the reaction mixture at 34-36° C. At the end of the addition of the aniline, extra t-butylnitrite (180 μl, 1.5 mmol) was added to the reaction mixture which then was stirred at 35° C. for one hour. The volatile material in the reaction mixture was removed at reduced pressure. Column chromatography (heptane-ethyl acetate 23:2) gave 330 mg of 4-allylnitrobenzene as a light yellow oil containing 15% of 4-bromonitrobenzene. This corresponds to 55% yield of 4-allylnitrobenzene. 1H NMR (CDCl3, 300 MHz) δ 8.16, (m, 2H, J=8.6 Hz), 7.35, (m, 2H, J 8.6 Hz), 6.02-5.88, (m, 1H), 5.19-5.08, (m, 2H), 3.49, (d, 2H, J=6.6 Hz).
Quantity
535 μL
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
414 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](ON=O)(C)([CH3:3])[CH3:2].C(Br)C=C.[N+:12]([C:15]1[CH:21]=[CH:20][C:18](N)=[CH:17][CH:16]=1)([O-:14])=[O:13].NC1C=CC=CC=1>CC#N>[CH2:3]([C:18]1[CH:20]=[CH:21][C:15]([N+:12]([O-:14])=[O:13])=[CH:16][CH:17]=1)[CH:1]=[CH2:2]

Inputs

Step One
Name
Quantity
535 μL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
414 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
180 μL
Type
reactant
Smiles
C(C)(C)(C)ON=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 1) °C
Stirring
Type
CUSTOM
Details
then was stirred at 35° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture which
CUSTOM
Type
CUSTOM
Details
The volatile material in the reaction mixture was removed at reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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